molecular formula C2H5ClO2S B1354167 Methane, chloro(methylsulfonyl)- CAS No. 2351-74-8

Methane, chloro(methylsulfonyl)-

Cat. No. B1354167
CAS RN: 2351-74-8
M. Wt: 128.58 g/mol
InChI Key: MZMGJAFJUYKKLI-UHFFFAOYSA-N
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Description

“Methane, chloro(methylsulfonyl)-” is an organosulfur compound with the formula CH3SO2Cl . It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines . It is also known as Methanesulfonyl chloride, Mesyl chloride, Methanesulfonic acid chloride, Methanesulfuryl chloride, Methanesulphonyl chloride, Methyl sulfochloride, and Methylsulfonyl chloride .


Synthesis Analysis

Methane is transformed selectively to methanesulfonyl chloride at low temperature by liquid-phase reaction of methane with SO2Cl2 in the presence of a free radical initiator and a promoter using 100% H2SO4 as the solvent . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .


Molecular Structure Analysis

The molecular formula of Methane, chloro(methylsulfonyl)- is CH3SO2Cl . Its molecular weight is 114.551 . The IUPAC Standard InChI is InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3 .


Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

Methane, chloro(methylsulfonyl)- has a molecular weight of 128.58 . It is a powder with a melting point of 56-57 . It is more dense than water and insoluble in water .

Scientific Research Applications

Structural and Vibrational Properties

Methane, chloro(methylsulfonyl)-, specifically in the form of 2-chloroethyl(methylsulfonyl)methanesulfonate (clomesone), has been studied for its structural and vibrational properties. The study used X-ray diffraction and Density Functional Theory (DFT) methodologies to analyze its molecular structure, leading to insights into its interactions and vibrational modes (Galván et al., 2018).

Microbial Metabolism

Methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur, is formed from the chemical oxidation of atmospheric dimethyl sulfide. Various aerobic bacteria use methanesulfonate as a sulfur source for growth. This compound's role in microbial metabolism is a significant area of research (Kelly & Murrell, 1999).

Antineoplastic Activity

Some derivatives of methane, chloro(methylsulfonyl)-, have shown antineoplastic activity. For example, 2-chloroethyl (methylsulfonyl)methanesulfonate exhibits significant activity against certain types of leukemia in experimental models (Shealy et al., 1984).

Oxidation Processes

The oxidation of methyl (methylthio)methyl sulfoxide to form various compounds, including bis(methylsulfinyl)methane, is a process involving methane, chloro(methylsulfonyl)- derivatives. This oxidation process has been studied for its efficiency and the methods used (Ogura et al., 1980).

Synthesis and Evaluation

The synthesis and evaluation of α-substituted alkanesulfonates, analogues of clomesone, have been explored. These studies contribute to understanding the structural and functional properties of these compounds (Shealy & Krauth, 1993).

Kinetics and Decomposition

The formation and decomposition of methylsulfonyl and cyclohexylsulfonyl radicals in various systems have been a subject of study. Understanding the kinetics of these reactions is crucial for applications in chemistry and biochemistry (Horowitz, 1975).

Safety And Hazards

Methane, chloro(methylsulfonyl)- is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness, or dizziness. It is harmful to aquatic life with long-lasting effects .

Future Directions

Methanesulfonyl chloride is used to make methanesulfonates and to generate the elusive molecule sulfene (methylenedioxosulfur (VI)) . It is also used for the conversion of amines to the corresponding sulfonamides . Further studies are needed to explore more applications of this compound.

properties

IUPAC Name

chloro(methylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO2S/c1-6(4,5)2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMGJAFJUYKKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464985
Record name Chloromethylsulfonylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methane, chloro(methylsulfonyl)-

CAS RN

2351-74-8
Record name Chloro(methylsulfonyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2351-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethylsulfonylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloro(methanesulfonyl)methane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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